3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
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Overview
Description
The compound is a benzoic acid derivative with a difluoro functional group and a complex side chain attached to the benzene ring via an ether linkage . The side chain contains a carbamate group (oxycarbonylamino) attached to a tertiary carbon (2-methylpropan-2-yl) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The difluoro group would likely add electron-withdrawing character, and the carbamate group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties .Scientific Research Applications
Synthesis and Complexation Properties
One area of research involves the synthesis of compounds related to benzoic acid derivatives that act as ligands. For example, the study by Kudyakova et al. (2009) focused on the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, which were found to serve as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009).
Development of Fluorescent Probes
Another application is in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS). Setsukinai et al. (2003) designed and synthesized specific compounds that could selectively detect hROS such as hydroxyl radical and reactive intermediates of peroxidase, which have applications in biological and chemical studies (Setsukinai et al., 2003).
Stabilization of Liquid Crystalline Phases
Research by Percec et al. (1995) revealed that the fluorination of alkyl groups in certain benzoic acid derivatives could dramatically stabilize hexagonal columnar mesophases. This finding has implications for the design of materials with specific liquid crystalline properties (Percec et al., 1995).
Receptor Binding and Hypoglycemic Activity
The hypoglycemic potencies of [(acylamino)ethyl]benzoic acids were studied in terms of their binding at insulin-releasing receptor sites of pancreatic beta cells. This research has potential implications for diabetes treatment and understanding the molecular basis of insulin release (Brown & Foubister, 1984).
Safety and Hazards
Properties
IUPAC Name |
3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-13(2,3)22-12(20)17-8-14(15,16)21-10-6-4-5-9(7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCWFQNCDKPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC1=CC=CC(=C1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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